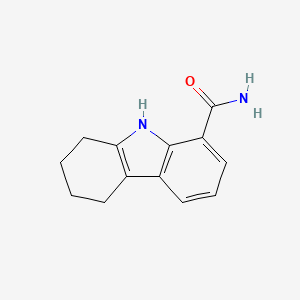![molecular formula C12H8I2O2 B12953921 5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is a biphenyl derivative characterized by the presence of two iodine atoms and two hydroxyl groups on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol typically involves the iodination of a biphenyl precursor. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide. This reaction yields an optically active product with two C—I bonds, which can be further functionalized .
Industrial Production Methods
化学反応の分析
Types of Reactions
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Metalation: Reagents like n-butyllithium or Grignard reagents.
Major Products
Substitution Products: Various functionalized biphenyl derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydrocarbons.
Metalation Products: Organometallic compounds.
科学的研究の応用
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
作用機序
The mechanism of action of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The iodine atoms can form halogen bonds, while the hydroxyl groups can form hydrogen bonds, facilitating interactions with biological molecules and catalysts .
類似化合物との比較
Similar Compounds
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Similar in structure but with bromine atoms instead of hydroxyl groups.
2,2’-Diiodobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl: Contains bromine atoms, which can be selectively functionalized.
Uniqueness
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a versatile platform for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals and biological molecules makes it a valuable compound in research and industry .
特性
分子式 |
C12H8I2O2 |
|---|---|
分子量 |
438.00 g/mol |
IUPAC名 |
2-(2-hydroxy-5-iodophenyl)-4-iodophenol |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H |
InChIキー |
NQPMNGDKXAKHHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


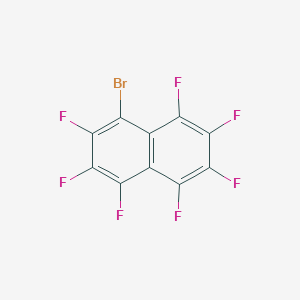
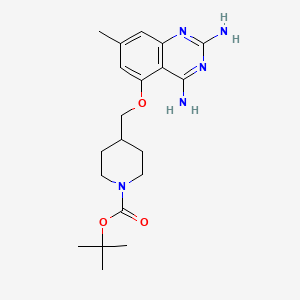
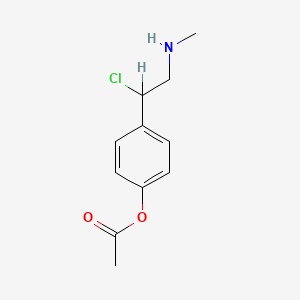
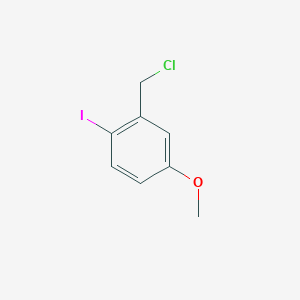
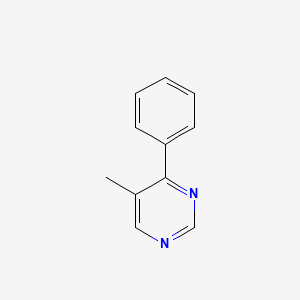
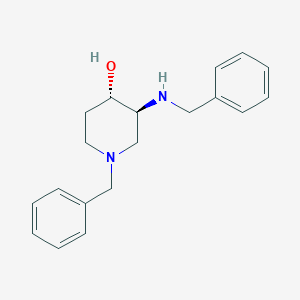
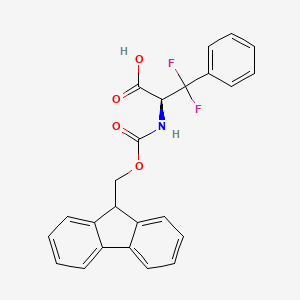
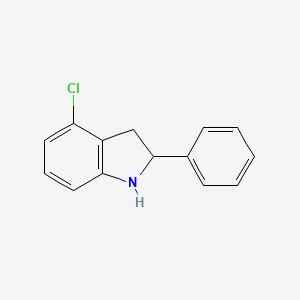
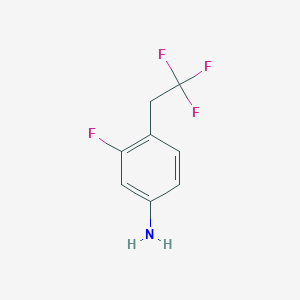
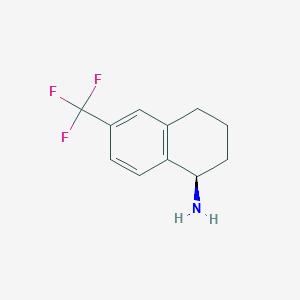
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)
